molecular formula C14H18N2O4 B2978720 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid CAS No. 1097190-88-9

2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid

Cat. No. B2978720
CAS RN: 1097190-88-9
M. Wt: 278.308
InChI Key: MOMBLSGDOPLAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, also known as AHPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHPPA is a derivative of 4-hydroxyphenylpyruvic acid, which is involved in the biosynthesis of tyrosine, an essential amino acid. AHPPA has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Enzyme-Linked Immunosorbent Assay (ELISA) Development

A study on the development of a sensitive ELISA for analyzing the organophosphorus insecticide fenthion in fruit samples utilized haptens closely related to 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid. This research led to the creation of an effective ELISA with a detection limit of 0.01 ng/ml, demonstrating potential applications in monitoring pesticide residues in agricultural samples (Zhang et al., 2008).

Alzheimer’s Disease Molecular Diagnosis

Another application involves the synthesis of a fluorescent probe for β-amyloids, incorporating a structure similar to 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid. This probe exhibited high binding affinities toward Aβ(1–40) aggregates, providing a valuable tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Chemical Synthesis and Medicinal Chemistry

Research into the facile synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, key components of amastatin and bestatin, also showcases the relevance of similar compounds in medicinal chemistry. These amino acids are prepared from precursors that share functional groups with 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, underlining the compound's importance in synthesizing biologically active molecules (Ishibuchi et al., 1992).

Spectroscopic Analysis and Molecular Structure Determination

A study focused on the FT-IR, molecular structure, and electronic properties of a compound similar to 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, contributing to our understanding of its chemical behavior and potential applications in materials science (Raju et al., 2015).

properties

IUPAC Name

4-(4-hydroxy-2-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-6-15-12(14(19)20)8-13(18)16-11-5-4-10(17)7-9(11)2/h3-5,7,12,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMBLSGDOPLAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid

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